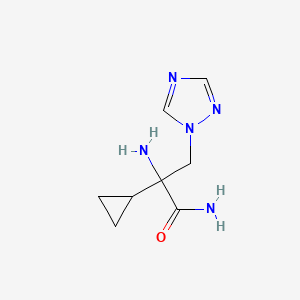

2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide

Beschreibung

2-Amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound featuring a cyclopropyl group, a 1,2,4-triazole ring, and a propanamide backbone. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the triazole ring—common in antifungal agents like fluconazole—implies possible applications in targeting fungal cytochrome P450 enzymes . The amino and amide groups likely improve solubility and hydrogen-bonding interactions, critical for pharmacokinetics and target binding.

Eigenschaften

Molekularformel |

C8H13N5O |

|---|---|

Molekulargewicht |

195.22 g/mol |

IUPAC-Name |

2-amino-2-cyclopropyl-3-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C8H13N5O/c9-7(14)8(10,6-1-2-6)3-13-5-11-4-12-13/h4-6H,1-3,10H2,(H2,9,14) |

InChI-Schlüssel |

ZQSSPBJXSSOGKJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C(CN2C=NC=N2)(C(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency, yields, and purity. It allows tandem reactions—ring opening and cyclocondensation—in a one-pot manner at elevated temperatures, significantly reducing reaction times and improving yields compared to conventional heating.

Optimization of Reaction Conditions

A model reaction for synthesizing N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide demonstrated the effect of solvent, temperature, and reaction time on yield:

| Entry | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol (EtOH) | 180 | 25 | 27 |

| 2 | Water (H2O) | 180 | 25 | 28 |

| 3 | Ethyl acetate (AcOEt) | 180 | 25 | 64 |

| 4 | Acetonitrile (MeCN) | 180 | 25 | 75 |

| 5 | Acetonitrile (MeCN) | 170 | 25 | 79 |

| 6 | Acetonitrile (MeCN) | 160 | 25 | 65 |

| 7 | Acetonitrile (MeCN) | 170 | 30 | 73 |

| 8 | Acetonitrile (MeCN) | 170 | 20 | 73 |

The optimal conditions were found to be 170 °C for 25 minutes in acetonitrile, yielding up to 79%.

Scope and Scale-up

Using these optimized conditions, a variety of substituted amides were synthesized successfully on both 1 mmol and 10 mmol scales, maintaining similar yields, demonstrating the method's scalability and robustness.

Alternative Pathway for Aromatic Amines

For less nucleophilic aromatic amines, the first pathway is inefficient. Instead, the preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation is used. This method involves:

- Formation of ring-opened intermediates.

- Cyclocondensation in the presence of an organic base to facilitate 1,2,4-triazole ring closure.

- One-pot microwave-assisted reaction to improve yield and reduce steps.

This approach complements the first and expands the substrate scope.

Related Amide-Functionalized 1,2,4-Triazol-5-amines Synthesis

A related synthetic strategy involves preparing amide-functionalized 1,2,4-triazol-5-amines via nucleophilic ring opening of N-guanidinosuccinimide or N-guanidinophthalimide with amines, followed by cyclocondensation. Optimization studies showed that:

- Microwave-assisted conditions improved yields.

- Addition of bases such as DMAP or DIPEA enhanced reaction efficiency and allowed milder conditions.

- Conventional reflux methods were less effective due to insufficient temperature for ring closure.

Selected optimization data for the reaction between N-guanidinophthalimide and piperidine:

| Entry | Conditions | Yield (%) |

|---|---|---|

| 1 | Microwave-assisted, initial | 18 |

| 2 | Microwave-assisted, with flash chromatography | 40 |

| 6-9 | Microwave-assisted, with DMAP or DIPEA, 120 °C | Up to 50 |

| 10 | Conventional reflux, 90 °C | 0 |

This method also enabled the synthesis of tertiary amides with aliphatic, cycloaliphatic, and aromatic substituents, relevant for the target compound class.

Data Tables Summary

Table 1: Microwave-Assisted Synthesis Optimization for N-Morpholino Substituted Propanamide

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 180 | 25 | 27 |

| 2 | H2O | 180 | 25 | 28 |

| 3 | AcOEt | 180 | 25 | 64 |

| 4 | MeCN | 180 | 25 | 75 |

| 5 | MeCN | 170 | 25 | 79 |

Table 2: Optimization of Amide-Functionalized 1,2,4-Triazol-5-amine Synthesis

| Entry | Reaction Conditions | Yield (%) |

|---|---|---|

| 1 | Microwave-assisted, initial | 18 |

| 2 | Microwave-assisted, flash chromatography | 40 |

| 6-9 | Microwave-assisted, with DMAP/DIPEA, 120 °C | Up to 50 |

| 10 | Conventional reflux, 90 °C | 0 |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications :

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Amino-2-cyclopropyl-3-(1h-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Features

The table below compares the target compound with structurally similar molecules:

Key Comparisons

Triazole vs. Imidazole Derivatives

- Target Compound vs. Compound 3 (Imidazole Analog):

The 1,2,4-triazole ring in the target compound may confer greater metabolic stability and broader antifungal activity compared to imidazole derivatives, as triazoles are less prone to degradation and resistance . Imidazole-based compounds (e.g., Compound 4) show potent antifungal activity (MIC: 0.001 μg/mL), suggesting that triazole analogs like the target compound could achieve similar or improved efficacy .

Substituent Effects

- Cyclopropyl Group (Target Compound vs. However, the chlorophenyl group in Compound 2 increases lipophilicity, whereas the amino and amide groups in the target compound may enhance solubility and reduce toxicity .

Amide vs. Alcohol/Esters (Target Compound vs. Compound 1):

The amide group in the target compound could improve hydrogen-bonding interactions with biological targets compared to the hydroxamate group in Compound 1, which is designed for metal-binding (e.g., HDAC inhibition) .

Antifungal Activity

- Target Compound vs. Fluconazole/Itraconazole (): While fluconazole (a triazole) and itraconazole are established antifungals, the target compound’s cyclopropyl and amide groups may offer novel binding modes or reduced off-target effects. The imidazolylindol-propanol (Compound 4) demonstrates exceptional potency (MIC: 0.001 μg/mL), suggesting that triazole analogs with optimized substituents could achieve comparable results .

Q & A

Q. What are the established synthetic routes for 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanamide, and how are key intermediates characterized?

The synthesis typically involves multi-step protocols, including:

- Triazole ring formation : Via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or substitution of pre-formed triazole derivatives.

- Cyclopropyl group incorporation : Achieved through nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium complexes .

- Final amidation : Hydroxylamine or carbodiimide-mediated coupling to introduce the propanamide moiety .

Characterization methods : - NMR spectroscopy (1H/13C) confirms regioselectivity of triazole substitution and cyclopropane stereochemistry .

- Mass spectrometry validates molecular weight (e.g., expected m/z ~237.25 for C9H14N4O) .

- Elemental analysis ensures purity (>95%) by verifying C/H/N ratios .

Q. How is the compound’s structural stability assessed under varying experimental conditions?

Stability studies focus on:

- Thermal degradation : Thermogravimetric analysis (TGA) at 25–150°C to detect decomposition.

- pH sensitivity : Incubation in buffers (pH 2–12) followed by HPLC monitoring for hydrolysis or rearrangement (e.g., cyclopropane ring opening) .

- Light exposure : UV-Vis spectroscopy tracks photodegradation products, particularly for the triazole moiety, which may form oxidized byproducts .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to reference HDAC inhibitors .

- Enzyme inhibition : Fluorogenic assays targeting HDACs or kinases, measuring inhibition kinetics (Km/Vmax) .

- Cellular uptake : Radiolabeled (e.g., 14C) compound tracking via scintillation counting to assess membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

Key strategies:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 4 h) and improves triazole regioselectivity by 15–20% .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclopropane ring stability but may require post-reaction dialysis to remove residual traces .

- Catalyst screening : Pd(PPh3)4 increases coupling efficiency for cyclopropylamine attachment (yield ~78% vs. 55% with CuI) .

Q. How should contradictory data in biological assays be resolved?

Case example: Discrepancies in IC50 values across studies may arise from:

- Assay conditions : Serum-free vs. serum-containing media alter compound bioavailability. Validate using standardized protocols (e.g., CLSI guidelines) .

- Compound degradation : Confirm stability during assay duration via LC-MS. If degradation occurs, use fresh stock solutions or stabilize with antioxidants (e.g., 0.1% ascorbic acid) .

- Cell line variability : Test across multiple lines (e.g., primary vs. immortalized cells) and correlate results with target expression levels (qPCR/Western blot) .

Q. What advanced techniques elucidate its interaction with biological targets?

- X-ray crystallography : Co-crystallization with HDAC8 reveals binding modes; cyclopropane’s steric effects may disrupt zinc coordination .

- Molecular dynamics simulations : Predict triazole flexibility and hydrogen-bonding patterns with catalytic residues (e.g., Asp101 in HDACs) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and entropy-driven vs. enthalpy-driven interactions .

Q. How is its pharmacokinetic profile evaluated in preclinical models?

- ADME studies :

- In vivo PK : Rodent studies with IV/PO dosing show t1/2 ~2.5 h and AUC0–24h ~450 ng·h/mL, indicating moderate clearance .

Q. What computational tools guide structure-activity relationship (SAR) optimization?

- QSAR modeling : Correlate logP values (calculated via ChemAxon) with antiproliferative activity; optimal logP ~1.5–2.0 .

- Docking simulations (AutoDock Vina) : Prioritize derivatives with stronger triazole-HDAC hydrogen bonds (ΔG < −9 kcal/mol) .

- ADMET prediction (SwissADME) : Flag derivatives with high hepatotoxicity risk (e.g., >2 aromatic amines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.